5-Chloro-2-(methanesulfonylmethyl)aniline
Overview
Description
5-Chloro-2-(methanesulfonylmethyl)aniline, also known as MSMA, is an organic compound with a molecular weight of 219.69 g/mol . It is widely used for various applications, including herbicide and pesticide formulations.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(methanesulfonylmethyl)aniline is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
5-Chloro-2-(methanesulfonylmethyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis Applications
- Innovative Synthetic Routes : Research demonstrates the use of related compounds in the synthesis of complex molecules through radical processes, sulfur dioxide insertion, and Pd-catalyzed cross-coupling reactions. For instance, a study developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, showcasing the radical process involving intramolecular 5-exo-cyclization and sulfur dioxide insertion to produce methanesulfonohydrazides in good yields (An, Zheng, & Wu, 2014). Another study highlighted a Pd-catalyzed cross-coupling method that eliminates concerns over genotoxic impurities, demonstrating its application in synthesizing dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Material Science
- Conducting Polymers : The role of related aniline derivatives in the preparation and properties of conducting polymers like polyaniline was explored, where reactions with p-benzoquinone in methanesulfonic acid led to the production of conductive materials, revealing insights into the synthesis and characteristics of these polymers (Stejskal, Bober, Trchová, Horský, Pilař, & Walterová, 2014).
Analytical Chemistry
- Mass Spectrometry : Studies have detailed the use of mass spectrometry to analyze derivatives of aniline, providing insights into chemical ionization, electron impact spectra, and the identification of molecular ions and fragmentation mechanisms. For example, research on the mass spectra of certain aniline derivatives showed abundant molecular ions under electron impact and chemical ionization, establishing fragmentation mechanisms (Onuska, Comba, & Harrison, 1976).
Safety And Hazards
The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer . It is recommended to use personal protective equipment as required and to avoid release to the environment .
properties
IUPAC Name |
5-chloro-2-(methylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLWJOSQFSRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methanesulfonylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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